2-{1-(4-fluorophenyl)-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-4-yl}-N-phenylacetamide
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Overview
Description
2-{1-(4-FLUOROPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-PHENYLACETAMIDE is a complex organic compound with a unique structure that includes a fluorophenyl group, a pyridyl group, and an imidazolidinyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-(4-FLUOROPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-PHENYLACETAMIDE typically involves multiple steps, including the formation of the imidazolidinyl core, the introduction of the fluorophenyl and pyridyl groups, and the final coupling with phenylacetamide. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-{1-(4-FLUOROPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites within the molecule.
Common Reagents and Conditions
The choice of reagents and reaction conditions depends on the specific transformation desired. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation of the thioxo group may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
2-{1-(4-FLUOROPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-PHENYLACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for targeting specific diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{1-(4-FLUOROPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- **2-{1-(4-CHLOROPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-PHENYLACETAMIDE
- **2-{1-(4-BROMOPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-PHENYLACETAMIDE
- **2-{1-(4-METHOXYPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-PHENYLACETAMIDE
Uniqueness
The presence of the fluorophenyl group in 2-{1-(4-FLUOROPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-PHENYLACETAMIDE imparts unique electronic and steric properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
Properties
Molecular Formula |
C24H21FN4O2S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
2-[1-(4-fluorophenyl)-5-oxo-3-(2-pyridin-4-ylethyl)-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide |
InChI |
InChI=1S/C24H21FN4O2S/c25-18-6-8-20(9-7-18)29-23(31)21(16-22(30)27-19-4-2-1-3-5-19)28(24(29)32)15-12-17-10-13-26-14-11-17/h1-11,13-14,21H,12,15-16H2,(H,27,30) |
InChI Key |
PJQMULPNMAMTBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=NC=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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